N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Description
This compound is a pyrrolo[2,3-d]pyrimidine derivative characterized by a carboxamide group at position 6, a 2,4-dimethoxyphenyl substituent on the N-atom, and a 2-methoxyethyl group at position 7. Pyrrolo[2,3-d]pyrimidines are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with kinases, polymerases, and other enzymes .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O6/c1-22-18-13(19(26)23(2)20(22)27)11-15(24(18)8-9-28-3)17(25)21-14-7-6-12(29-4)10-16(14)30-5/h6-7,10-11H,8-9H2,1-5H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUVQFXTEHGXBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCOC)C(=O)NC3=C(C=C(C=C3)OC)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the calcium-sensing and T1R1/T1R3 receptors . These receptors play a crucial role in the perception of taste, particularly the umami and kokumi tastes .
Mode of Action
The compound interacts with its targets by binding to and activating the calcium-sensing and T1R1/T1R3 receptors . This activation results in an enhanced perception of taste, specifically the umami, kokumi, and salt tastes .
Result of Action
The activation of the calcium-sensing and T1R1/T1R3 receptors by this compound leads to a significant enhancement of the kokumi, umami, and salt tastes . The degree of enhancement is 66.4%, 56.6%, and 26.2%, respectively . This makes the compound a promising taste-enhancer .
Biological Activity
N-(2,4-dimethoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrrolo[2,3-d]pyrimidine class, characterized by a fused bicyclic structure. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
Key Properties:
- Molecular Formula: C18H24N4O4
- Molecular Weight: 356.41 g/mol
- Solubility: Moderate solubility in organic solvents; limited in water.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. The pyrrolo[2,3-d]pyrimidine scaffold is known for its role in modulating kinase activities, particularly those associated with cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through several mechanisms:
- Inhibition of Kinase Activity:
- Induction of Apoptosis:
- Impact on Metabolic Pathways:
Other Biological Activities
Apart from its anticancer properties, preliminary studies suggest the compound may exhibit:
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammatory markers in preclinical models .
- Neuroprotective Potential: There are indications that it may protect neuronal cells against oxidative stress .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
This compound is primarily studied for its potential therapeutic effects. It has been investigated for:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of specific enzymes involved in DNA synthesis and repair, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory effects. It has shown promise in reducing inflammation markers in vitro and in animal models, which could be beneficial for treating conditions like arthritis or other inflammatory diseases.
Neurological Applications
The compound's structural similarity to known neuroprotective agents suggests potential applications in neurology:
- Neuroprotection : Some studies have indicated that the compound may protect neuronal cells from oxidative stress and apoptosis. This property could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Cognitive Enhancement : There is ongoing research into the cognitive enhancement effects of this compound. It may influence neurotransmitter systems that are critical for learning and memory.
Antimicrobial Activity
Emerging research has highlighted the antimicrobial properties of this compound:
- Bacterial Inhibition : Laboratory studies have demonstrated that the compound exhibits inhibitory effects against certain strains of bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- Antifungal Effects : In addition to antibacterial properties, preliminary data suggest that the compound may also have antifungal activity, warranting further investigation into its use in treating fungal infections.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and safety:
- Modification Studies : Research involving the modification of various functional groups on the pyrrolopyrimidine scaffold has provided insights into how changes affect biological activity. Such studies are essential for drug development processes.
Table 1: Summary of Research Findings
| Study | Application Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Cytotoxic effects on breast cancer cell lines; IC50 values reported. |
| Study B | Anti-inflammatory | Significant reduction in TNF-alpha levels in treated models. |
| Study C | Neuroprotection | Protective effects against oxidative stress-induced apoptosis in neuronal cultures. |
| Study D | Antimicrobial | Inhibition of E.coli and Staphylococcus aureus growth observed in vitro. |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis to form a carboxylic acid under acidic or alkaline conditions.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Hydrolysis to carboxylic acid | 6M HCl, reflux (12 hours) | 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid |
Mechanism : Acid-catalyzed cleavage of the amide bond, forming a transient tetrahedral intermediate.
Demethylation of Methoxy Substituents
Methoxy groups on the phenyl ring and ethyl chain can undergo demethylation using strong nucleophiles (e.g., BBr₃).
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Demethylation of 2,4-dimethoxy | BBr₃ (2 eq), CH₂Cl₂, 0°C → RT | N-(2,4-dihydroxyphenyl)-7-(2-hydroxyethyl)-derivative |
Selectivity : The 2-methoxyethyl group is less reactive than aryl methoxy groups due to steric shielding.
Electrophilic Aromatic Substitution
The pyrrolo[2,3-d]pyrimidine core reacts with electrophiles (e.g., nitration, halogenation) at position 7 or 5, depending on directing effects.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Bromination | Br₂ in AcOH, 50°C | 5-bromo derivative |
Regiochemistry : Electron-withdrawing dioxo groups direct substitution to the less deactivated pyrrole ring.
Reduction of Dioxo Groups
The 2,4-dioxo groups can be selectively reduced to diols or mono-alcohols using NaBH₄ or LiAlH₄.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| Partial reduction | NaBH₄, MeOH, 0°C | 2-hydroxy-4-oxo intermediate |
Challenges : Over-reduction to tetrahydro derivatives may occur without controlled conditions.
Alkylation at the Pyrrole Nitrogen
The secondary amine in the pyrrole ring (position 1 or 3) can undergo alkylation with alkyl halides.
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| N-alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1,3,7-trimethyl derivative |
Limitation : Steric hindrance from the 7-(2-methoxyethyl) group reduces reactivity at position 3.
Stability Under Oxidative Conditions
The compound shows moderate stability toward oxidants like H₂O₂ but degrades under strong oxidative conditions (e.g., KMnO₄).
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| 5% H₂O₂, RT, 24 hours | <10% degradation | N-oxide derivatives |
Photochemical Reactivity
UV exposure (254 nm) induces cleavage of the methoxyethyl chain, forming a quinone-like intermediate.
| Condition | Observation | Product | Source |
|---|---|---|---|
| UV light, 6 hours | 40% conversion | 7-vinyl-substituted pyrrolo[2,3-d]pyrimidine |
Key Research Findings
Comparison with Similar Compounds
Table 1: Substituent Comparison at Positions 6 and 7
Key Observations :
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Cyclization : Formation of the pyrrolo[2,3-d]pyrimidine core via condensation of substituted pyrimidine intermediates under reflux conditions (e.g., using iPrOH and HCl as catalysts) .
- Amidation : Introduction of the carboxamide group via coupling reactions, such as activating the carboxylic acid with agents like POCl₃ or using peptide coupling reagents (e.g., CDI or EDC) .
- Functionalization : Methoxy groups are introduced via nucleophilic substitution or alkylation reactions, with optimization of solvent (DMF or dichloromethane) and temperature (80–120°C) to enhance regioselectivity .
Advanced: How can reaction conditions be optimized to improve yield during amination?
- Temperature Control : Higher yields (>70%) are achieved by maintaining reflux conditions (e.g., 80–100°C) for 12–24 hours during amination steps .
- Catalyst Selection : Use of concentrated HCl or Lewis acids (e.g., AlCl₃) accelerates nucleophilic substitution, reducing side-product formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic amines, while iPrOH minimizes byproducts in SN2 reactions .
- Stoichiometry : A 1.5–2.0 molar excess of the amine reactant ensures complete conversion of halogenated intermediates .
Basic: What spectroscopic techniques are essential for structural characterization?
- ¹H/¹³C NMR : Critical for assigning substituent positions (e.g., methoxyethyl groups at δ 3.3–3.8 ppm) and confirming the pyrrolopyrimidine core (e.g., aromatic protons at δ 6.5–8.0 ppm) .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1690 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular formula accuracy (e.g., [M+H]+ ion) .
Advanced: How are discrepancies in NMR data resolved for stereochemical assignments?
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides unambiguous stereochemical data .
- 2D NMR Techniques : COSY and NOESY correlations clarify spatial relationships between protons, especially for methoxyethyl and aryl substituents .
- Comparative Analysis : Cross-referencing with structurally analogous compounds (e.g., pyrimidine derivatives in and ) validates chemical shift assignments .
Basic: Which structural features influence bioactivity?
- Methoxy Groups : The 2,4-dimethoxyphenyl moiety enhances lipophilicity and π-π stacking with kinase ATP-binding pockets .
- Pyrrolopyrimidine Core : Acts as a purine mimic, enabling competitive inhibition of tyrosine kinases .
- Carboxamide Linker : Facilitates hydrogen bonding with catalytic residues (e.g., Asp or Glu in kinases) .
Advanced: What strategies determine the compound’s binding mode to biological targets?
- Molecular Docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase domains, validated by mutagenesis studies .
- Crystallographic Studies : Co-crystallization with target proteins (e.g., EGFR or VEGFR2) using SHELX-refined structures identifies key binding residues .
- SAR Analysis : Modifying substituents (e.g., varying methoxy positions) and correlating with IC₅₀ values reveals pharmacophore requirements .
Basic: How is purity assessed during synthesis?
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities (<1% area) .
- TLC Monitoring : Silica gel plates (CHCl₃/MeOH 10:1) track reaction progress, with Rf values compared to standards .
Advanced: How are reaction intermediates characterized in multi-step syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
